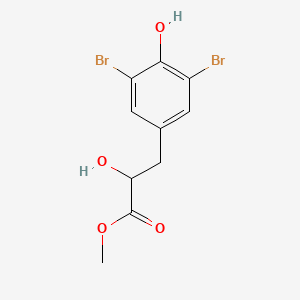
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, along with a hydroxypropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the bromination of 4-hydroxyphenylpyruvic acid followed by esterification. The bromination is carried out using bromine in acetic acid, which introduces bromine atoms at the 3 and 5 positions of the phenyl ring. The resulting dibromo compound is then esterified with methanol in the presence of an acid catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and esterification steps are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydroxyphenyl compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 3,5-dibromo-4-hydroxybenzaldehyde or 3,5-dibromo-4-hydroxybenzoic acid.
Reduction: Formation of 3,5-dibromo-4-hydroxyphenylmethanol.
Substitution: Formation of 3,5-dibromo-4-aminophenyl or 3,5-dibromo-4-alkylphenyl derivatives.
Scientific Research Applications
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl and bromine groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxyphenylpyruvic acid: A precursor in the synthesis of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate.
3,5-Dibromo-4-hydroxybenzaldehyde: An oxidation product with similar structural features.
3,5-Dibromo-4-hydroxybenzoic acid: Another oxidation product with carboxylic acid functionality.
Uniqueness
This compound is unique due to its combination of bromine atoms and ester functionality, which imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H10Br2O4 |
|---|---|
Molecular Weight |
353.99 g/mol |
IUPAC Name |
methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10Br2O4/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,13-14H,4H2,1H3 |
InChI Key |
JYSLPVGMSRYQNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


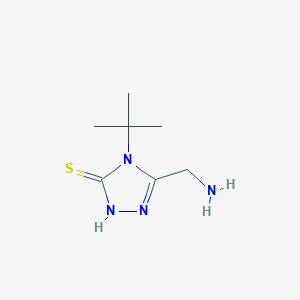
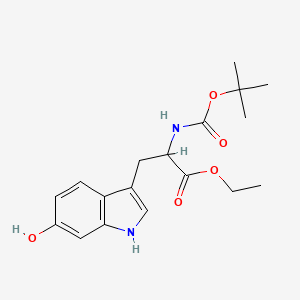
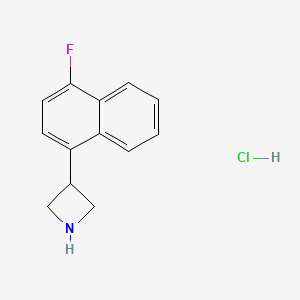

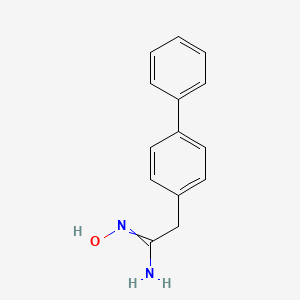




![7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B13704953.png)
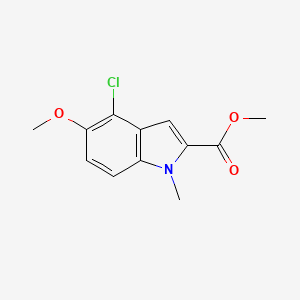
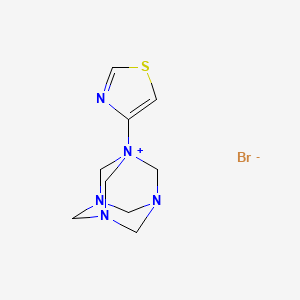
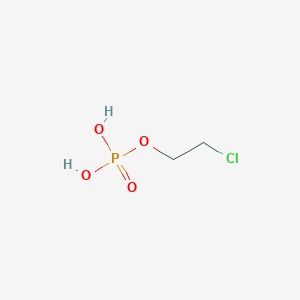
![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13704986.png)
